molecular formula C7H4NO4- B1256847 2-Carboxypyridine-4-carboxylate

2-Carboxypyridine-4-carboxylate

Cat. No.: B1256847
M. Wt: 166.11 g/mol
InChI Key: MJIVRKPEXXHNJT-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature

The IUPAC name for this compound is pyridine-2,4-dicarboxylic acid when protonated, and pyridine-2,4-dicarboxylate in its deprotonated anionic form. The numbering begins at the nitrogen atom in the pyridine ring, with carboxyl groups located at positions 2 and 4 (Figure 1). The molecular formula is $$ \text{C}7\text{H}5\text{NO}_4 $$, with a molar mass of 167.12 g/mol.

Common Synonyms and Historical Terminology

Historically, this compound has been termed Lutidinic acid , a name derived from its structural relationship to lutidine (dimethylpyridine). Other synonyms include:

  • 2,4-Pyridinedicarboxylic acid
  • 2,4-Lutidinic acid
  • 4-Carboxypicolinic acid

The term "Lutidinic acid" originates from early 20th-century studies on pyridine derivatives, where it was first synthesized via oxidation of lutidine precursors.

Isomerism in Pyridinedicarboxylate Systems

Pyridinedicarboxylic acids exhibit six constitutional isomers, distinguished by the relative positions of their carboxyl groups (Table 1):

Table 1: Isomers of Pyridinedicarboxylic Acid

Common Name Systematic Name CAS Number Melting Point (°C)
Quinolinic acid 2,3-Pyridinedicarboxylic acid 89-00-9 190
Lutidinic acid 2,4-Pyridinedicarboxylic acid 499-80-9 242–243
Isocinchomeronic acid 2,5-Pyridinedicarboxylic acid 100-26-5 254
Dipicolinic acid 2,6-Pyridinedicarboxylic acid 499-83-2 248–250
Cinchomeronic acid 3,4-Pyridinedicarboxylic acid 490-11-9 256
Dinicotinic acid 3,5-Pyridinedicarboxylic acid 499-81-0 >360

Properties

Molecular Formula

C7H4NO4-

Molecular Weight

166.11 g/mol

IUPAC Name

2-carboxypyridine-4-carboxylate

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-1

InChI Key

MJIVRKPEXXHNJT-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1C(=O)[O-])C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

2-Carboxypyridine-4-carboxylate and its derivatives are being explored for their therapeutic potential. Some key findings include:

  • Anticancer Activity : Research indicates that certain derivatives of pyridine-4-carboxylates exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have reported IC50 values as low as 0.011 μM against gastric cancer cell lines, indicating strong anticancer activity .
  • Antimicrobial Properties : The compound's derivatives have been investigated for their antimicrobial effects, particularly against resistant strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Coordination Chemistry

This compound is utilized as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are important for:

  • Catalysis : Metal complexes with this compound ligands have been used as catalysts in organic reactions, including oxidation and condensation processes. The ability to form stable chelates enhances the catalytic efficiency of metal ions .
  • Material Science : The coordination compounds derived from this ligand show promise in developing new materials with unique properties, such as magnetic or luminescent characteristics. These materials can be applied in electronics and photonics .

Agricultural Applications

The herbicidal properties of this compound have been explored, particularly in developing safer agricultural chemicals. Its application includes:

  • Herbicides : Compositions containing this compound are being formulated to target specific weeds while minimizing harm to crops. These formulations aim to improve efficacy and reduce environmental impact compared to traditional herbicides .

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Treatment Development :
    • A study demonstrated the synthesis of various 2-carboxypyridine derivatives that showed significant cytotoxicity against multiple cancer cell lines. The research focused on understanding the structure-activity relationship (SAR) to optimize the anticancer activity .
  • Coordination Complexes :
    • Research on copper(II) complexes with this compound revealed their potential as catalysts in organic reactions and their effectiveness in forming stable structures that can be utilized in material science .
  • Agricultural Formulations :
    • A patent describes a formulation using this compound as a key ingredient in herbicides, emphasizing its selective action against specific weed species while being less harmful to crops .

Q & A

Q. What methodologies analyze thermodynamic properties in solution-phase studies?

  • Methodology :
  • Solubility : Use shake-flask method with UV-Vis quantification.
  • Thermodynamic Cycles : Apply Hess’s Law to calculate solvation free energy via calorimetry.
  • pKa Determination : Use potentiometric titration or 13C^{13}C NMR chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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